3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
3-nitro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N7O3/c31-23(16-5-2-8-19(13-16)30(32)33)25-18-7-1-4-15(12-18)20-9-10-21-26-27-22(29(21)28-20)17-6-3-11-24-14-17/h1-14H,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVWKCDXOZAHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinyl-Triazolopyridine Core: This step often involves the cyclization of appropriate precursors such as enaminonitriles and benzohydrazides under microwave irradiation.
Nitration: Introduction of the nitro group can be achieved through nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Amidation: The final step involves the coupling of the nitro-substituted intermediate with 3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesizers and continuous flow reactors to ensure high efficiency and reproducibility. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is increasingly common to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium dithionite.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Reduction: Amino derivatives.
Substitution: Halogenated or further nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, compounds containing the triazolopyridazine moiety have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities .
Industry
Industrially, such compounds can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the heterocyclic core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogues and Their Activities
- Pyridine Position : The pyridin-3-yl group in the target compound differs from pyridin-4-yl analogues (), which may alter hydrogen-bonding interactions due to the nitrogen's position in the aromatic ring.
Functional Outcomes in Cancer and Epigenetics
- C1632 (Methyl-Substituted Analogue) : Blocks Lin28/let-7 interaction, reducing tumorsphere formation in cancer cell lines by promoting CSC differentiation . The target compound’s nitro group could amplify this effect by increasing binding affinity or stability.
- Antimicrobial Activity : The benzamide scaffold in the target compound shares structural similarity with antimicrobial triazolo-pyridazine derivatives (), but the nitro group may reduce microbial resistance compared to methyl or sulfonamide groups.
Binding and Selectivity Profiles
- PEF(S) Protein Binding : Triazolo-pyridazine derivatives with alkoxy or methoxyphenyl groups () show moderate binding to PEF(S). The nitro group’s polarity may improve selectivity over bulkier substituents like trifluoromethyl.
Q & A
Q. Methodological validation :
- Docking studies : Use AutoDock Vina to predict binding affinities (ΔG < -8 kcal/mol indicates strong interactions).
- SAR analysis : Compare IC50 values of derivatives with varying substituents .
Advanced: How can researchers resolve contradictions in reported biological activities of similar derivatives?
Answer:
Discrepancies often arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized assays : Replicate studies using consistent protocols (e.g., CellTiter-Glo® for cytotoxicity) .
- Meta-analysis : Pool data from multiple sources to identify trends (e.g., logP <3 correlates with improved bioavailability) .
- Crystallography : Resolve binding modes via X-ray structures (e.g., PDB ID templates for triazolopyridazine-protein complexes) .
Advanced: What strategies enhance pharmacokinetic properties without compromising bioactivity?
Answer:
- Bioisosteric replacement : Swap nitro groups with trifluoromethyl (-CF3) to reduce metabolic instability .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetate) to improve solubility .
- Permeability optimization : Adjust logD values to 2–3 via substituent modifications (e.g., methyl vs. methoxy groups) .
Q. Experimental validation :
- In vitro ADME : Use Caco-2 cell monolayers to assess permeability (Papp >1×10⁻⁶ cm/s) .
- Microsomal stability : Monitor half-life (t1/2 >30 min in human liver microsomes) .
Advanced: How can reaction kinetics be systematically studied for key synthetic steps?
Answer:
- Time-resolved spectroscopy : Use UV-Vis or FTIR to monitor intermediate formation (e.g., λmax shifts at 5-min intervals) .
- Rate constant calculation : Apply pseudo-first-order kinetics for cyclization steps (kobs derived from ln[C] vs. time plots) .
- Activation energy : Determine via Arrhenius equation using rate data at 50°C, 70°C, and 90°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
